![molecular formula C12H9F2N B1302712 2',4'-二氟-[1,1'-联苯]-3-胺 CAS No. 160521-67-5](/img/structure/B1302712.png)

2',4'-二氟-[1,1'-联苯]-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

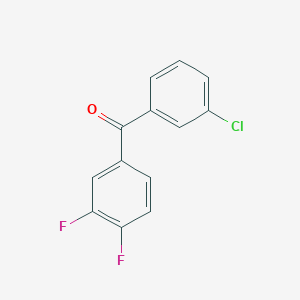

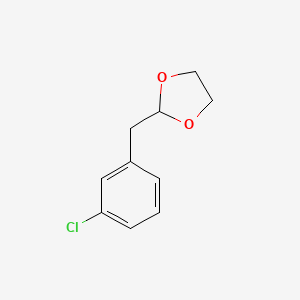

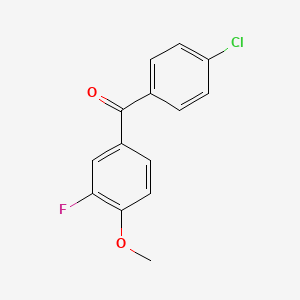

“2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” is a chemical compound with the molecular formula C12H8F2. It is also known by other names such as 2,4-Difluorobiphenyl and 2,4-difluoro-1-phenylbenzene . The molecular weight of this compound is 190.19 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method of preparing 2,4-difluoroaniline involves reacting 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface, and utilizing a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, followed by hydrogenation with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline .Molecular Structure Analysis

The molecular structure of “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” can be represented by the InChI string:InChI=1S/C12H8F2/c13-10-6-7-11 (12 (14)8-10)9-4-2-1-3-5-9/h1-8H . This InChI string represents the unique chemical structure of the compound. Physical and Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Difluoro-[1,1’-biphenyl]-3-amine” include a molecular weight of 190.19 g/mol, and it has no hydrogen bond donors but two hydrogen bond acceptors . The compound has a rotatable bond count of 1 .科学研究应用

有机合成

“2',4'-二氟-[1,1'-联苯]-3-胺”可用于有机合成。 胺基的存在使其成为一种用途广泛的化合物,可以与多种其他官能团反应,从而形成各种有机化合物 .

药物研究

该化合物有可能用于药物研究。 胺基和芳香环的存在可能使其成为合成各种药物化合物的有用构建块。 然而,需要更多研究来证实这一点 .

材料科学

在材料科学中,“2',4'-二氟-[1,1'-联苯]-3-胺”可用于开发新材料。 芳香环的存在可能有助于材料的刚性和稳定性 .

有机发光器件的开发

一种类似化合物“2,4,6-三(2',4'-二氟-[1,1'-联苯]-4-基)-1,3,5-三嗪”的具体应用是开发蓝色磷光有机发光器件 . “2',4'-二氟-[1,1'-联苯]-3-胺”可能在光电子学领域具有类似的应用 .

作用机制

Target of Action

It is known that this compound is a key intermediate in the synthesis of diflunisal , a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase enzymes (COX-1 and COX-2) .

Mode of Action

As an intermediate in the synthesis of diflunisal, it may contribute to the inhibition of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain .

Biochemical Pathways

As a precursor to diflunisal, it may indirectly affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins .

Pharmacokinetics

Diflunisal is well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a precursor to diflunisal, it may contribute to the anti-inflammatory and analgesic effects of the drug by reducing the production of prostaglandins .

生化分析

Biochemical Properties

2’,4’-Difluoro-[1,1’-biphenyl]-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the enzyme.

Cellular Effects

The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular function. For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of certain substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

2’,4’-Difluoro-[1,1’-biphenyl]-3-amine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The interaction of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can accumulate in specific cellular compartments, such as the cytoplasm or organelles, depending on its affinity for different biomolecules.

Subcellular Localization

The subcellular localization of 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2’,4’-Difluoro-[1,1’-biphenyl]-3-amine may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also be regulated by interactions with specific binding proteins or transporters.

属性

IUPAC Name |

3-(2,4-difluorophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTYCOKUYUEBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

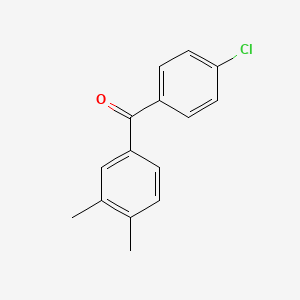

![3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1302631.png)